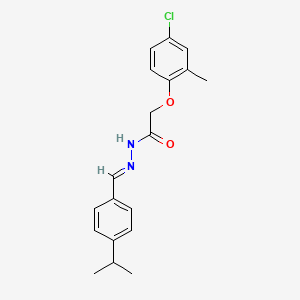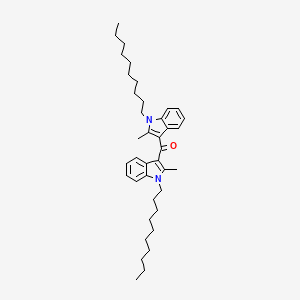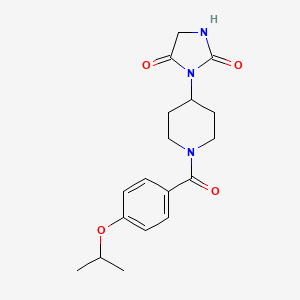
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide, also known as IAA-94, is a chemical compound that belongs to the family of hydrazides. It is a potent inhibitor of volume-regulated anion channels (VRACs) and has been widely used in scientific research to investigate the physiological and biochemical effects of these channels.
Mecanismo De Acción
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide inhibits VRACs by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein that prevents the channel from opening and allowing ions to flow through. The exact mechanism of this inhibition is still not fully understood, but it is believed that (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide acts by stabilizing a closed conformation of the channel protein.
Biochemical and Physiological Effects:
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects on cells. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the release of glutamate, an important neurotransmitter, from astrocytes. Additionally, (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to inhibit the swelling of cells in response to hypotonic stress, indicating a role in cell volume regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has several advantages for use in lab experiments. It is a potent and specific inhibitor of VRACs, making it an important tool for investigating the physiological and biochemical effects of these channels. Additionally, it is relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It can be toxic to cells at high concentrations, and its effects on other ion channels and proteins are not fully understood.
Direcciones Futuras
There are several future directions for research on (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide and its effects on VRACs. One area of interest is the role of VRACs in cancer cell proliferation and apoptosis. Another area of interest is the role of VRACs in the regulation of neurotransmitter release and synaptic transmission. Additionally, there is interest in developing more potent and specific inhibitors of VRACs that can be used in both basic and clinical research.
Métodos De Síntesis
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide can be synthesized using a simple two-step process. In the first step, 4-chloro-2-methylphenol is reacted with chloroacetyl chloride to form 2-chloro-4-(chloroacetyl)-6-methylphenol. In the second step, the resulting compound is reacted with 4-isopropylbenzaldehyde and hydrazine hydrate to form (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide.
Aplicaciones Científicas De Investigación
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been extensively used in scientific research to investigate the physiological and biochemical effects of VRACs. VRACs are ion channels that are ubiquitously expressed in mammalian cells and play an important role in cell volume regulation and cell proliferation. (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide has been shown to inhibit VRACs in a dose-dependent manner, making it an important tool for investigating the role of VRACs in various physiological processes.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-13(2)16-6-4-15(5-7-16)11-21-22-19(23)12-24-18-9-8-17(20)10-14(18)3/h4-11,13H,12H2,1-3H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBKPYCQJWBDG-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-isopropylbenzylidene)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)

![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)
![N-(2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2903407.png)

![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)


